1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride
Description
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride is a fluorinated amine hydrochloride salt with the molecular formula C₁₀H₁₃F₂N·HCl (monoisotopic mass: 185.10161 Da) . Its structure features a propan-2-amine backbone substituted with two fluorine atoms at the 1-position, a methyl group at the 2-position, and a phenyl ring at the 3-position. The InChIKey (UYRIUPLMVDLJGK-UHFFFAOYSA-N) confirms its unique stereoelectronic properties .
Properties
IUPAC Name |
1,1-difluoro-2-methyl-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(13,9(11)12)7-8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRYJKBSGJERLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, difluoromethylamine, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The temperature is maintained at a specific range, usually between 0°C to 25°C, to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the amine group and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification Techniques: Employing advanced purification techniques such as recrystallization, distillation, and chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to monitor the purity, yield, and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride, differing in fluorine substitution, aromatic substituents, or amine positioning:
Fluorinated Amine Hydrochlorides
Key Observations:
- Fluorine Substitution: The target compound’s 1,1-difluoro group may enhance metabolic stability compared to monofluorinated analogs (e.g., ), while trifluorinated derivatives (e.g., ) exhibit higher lipophilicity.
- Aromatic Substituents : The phenyl group in the target compound contrasts with halogenated aryl rings in analogs like and , which may alter receptor binding or steric hindrance.
Pharmacologically Relevant Fluorinated Amines
While direct pharmacological data for the target compound is unavailable, insights can be drawn from structurally related fluorinated amines:
- Nucleoside Analogs : Compounds like 2',2'-difluorodeoxycytidine (dFdC) demonstrate that fluorination improves cellular uptake and prolongs intracellular retention of active metabolites (e.g., dFdCTP has a half-life >16 hours vs. 0.7 hours for ara-CTP) . This suggests the target compound’s difluoro motif may similarly enhance pharmacokinetics.
- Antiviral/Anticancer Agents : Fluorinated amines such as 3,3,3-trifluoropropan-1-amine hydrochloride () are used in drug synthesis for their metabolic stability and electronic effects.
Biological Activity
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride, commonly referred to as 2-FMA, is a synthetic compound belonging to the amphetamine class of drugs. Its chemical formula is C10H14ClF2N, with a molecular weight of 221.68 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, primarily as a dopamine and norepinephrine reuptake inhibitor .
The compound appears as a white crystalline powder that is odorless and tasteless but may exhibit a slightly bitter taste when dissolved in water. The synthesis of 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride involves several key reactions that typically occur in laboratory settings. The presence of a difluoromethyl group distinguishes this compound from other similar amphetamines, potentially affecting its pharmacodynamics and therapeutic profile.
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride acts primarily by inhibiting the reuptake of dopamine and norepinephrine. This mechanism leads to increased levels of these neurotransmitters in the brain, suggesting its potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Additionally, it has been investigated for cognitive enhancement properties, which may be beneficial in various therapeutic contexts.
Biological Activity Overview
The biological activity of 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Dopamine Reuptake Inhibition | Increases dopamine levels in the synaptic cleft, enhancing mood and cognitive function. |
| Norepinephrine Reuptake Inhibition | Elevates norepinephrine levels, which can improve attention and alertness. |
| Potential Cognitive Enhancer | Investigated for effects on memory and learning processes. |
Case Studies and Research Findings
Research has indicated that compounds similar to 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride may have significant effects on various neurotransmitter systems. For instance, studies have shown that modifications in the structure of amphetamines can lead to varying degrees of efficacy in terms of neurotransmitter modulation.
Notable Research Findings
- Cognitive Enhancement : A study exploring the cognitive effects of various amphetamine derivatives found that modifications like fluorination could enhance the compounds' ability to improve cognitive functions such as memory retention and focus.
- Therapeutic Applications : Investigations into the therapeutic potential of 2-FMA have highlighted its promise in treating ADHD due to its dopaminergic activity .
- Comparative Studies : Comparative studies with other stimulants have shown that 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride exhibits unique pharmacological properties due to its difluoromethyl group, which may enhance its effectiveness compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride, and how can intermediates be stabilized during synthesis?
- Methodology : Multi-step synthesis involving fluorination and amine protection. For example:
- Step 1 : Fluorination of a propan-2-ol precursor using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under anhydrous conditions (e.g., THF, 0–5°C, 4–6 h) .
- Step 2 : Amine protection with Boc (tert-butyloxycarbonyl) to avoid side reactions during phenyl group introduction. Deprotection is achieved via HCl in dioxane .
- Intermediate stabilization : Use cryogenic storage (−20°C) and inert atmospheres (N₂/Ar) to prevent degradation of fluorinated intermediates .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- NMR (¹H/¹⁹F/¹³C) : To confirm substituent positions (e.g., difluoro groups at C1, methyl at C2, phenyl at C3) and detect impurities (<2% threshold) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 234.1) and isotopic patterns .
- XRD : Resolve crystallographic ambiguity in hydrochloride salt formation .
- HPLC with UV/RI detection : Quantify purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodology :
- Solubility profiling : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Salt forms typically enhance aqueous solubility (e.g., 25 mg/mL in PBS) but may reduce stability at extreme pH .
- Stability assays : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways and optimize fluorination efficiency?
- Methodology :
- Reaction modeling : Use Gaussian or ORCA for transition-state analysis of fluorination steps. Calculate activation energies to compare DAST vs. XtalFluor-M efficiency .
- Solvent effects : Simulate polarity/proticity impacts on fluorination yield (e.g., THF vs. DCM) using COSMO-RS .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Statistical meta-analysis : Pool data from multiple labs using standardized protocols (e.g., OECD guidelines) to identify outliers .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .
Q. How do structural modifications (e.g., replacing phenyl with heteroaromatic groups) affect pharmacokinetic properties?
- Methodology :
- SAR studies : Synthesize analogs (e.g., pyridyl, thiophene derivatives) and compare logP (octanol-water partition), metabolic stability (microsomal assays), and plasma protein binding .
- In silico ADME : Use SwissADME or ADMET Predictor™ to forecast bioavailability and BBB penetration .
Q. What are the mechanistic implications of fluorine substitution on amine reactivity in nucleophilic environments?
- Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SN2 reactions .
- Spectroscopic probes : Use ¹⁹F NMR to track intermediate formation during amine deprotection .
Q. How can reaction engineering (e.g., flow chemistry) improve scalability while minimizing hazardous byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
